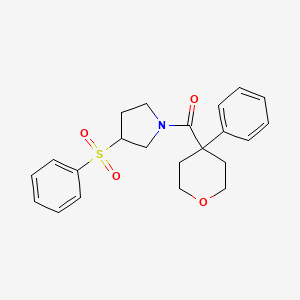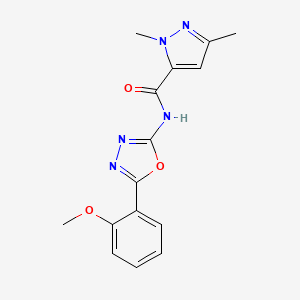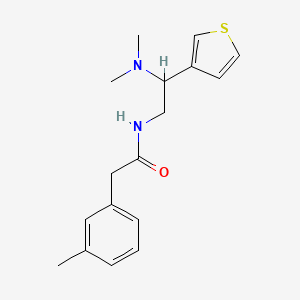![molecular formula C15H15N3OS B2416127 4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile CAS No. 341967-18-8](/img/structure/B2416127.png)
4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile is a useful research compound. Its molecular formula is C15H15N3OS and its molecular weight is 285.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Optoelectronic Devices Applications
4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile and its derivatives have been explored for use in optoelectronic devices. Wu et al. (2019) synthesized novel triphenylamine-based derivatives with dimethylamino substituents for investigating their optical and electrochromic behaviors. These materials demonstrated high coloration efficiency and electrochemical stability in electrochromic devices, highlighting their potential in optoelectronic applications Wu, Lin, & Liou, 2019.
2. Corrosion Inhibition
Nicotinonitriles, including compounds similar to this compound, have shown effectiveness as corrosion inhibitors. Singh et al. (2016) studied nicotinonitriles' inhibition effect on mild steel in hydrochloric acid, demonstrating their potential as corrosion inhibitors due to their efficient adsorption on metal surfaces Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016.
3. Photophysical and Photochemical Properties
The photophysical and photochemical properties of derivatives of this compound have been investigated. Çolak et al. (2016) synthesized zinc(ii) phthalocyanine derivatives and evaluated their properties, indicating their potential as photosensitizers in photodynamic therapy (PDT) Çolak, Durmuş, & Yildiz, 2016.
4. Fluorescent Molecular Probes
Compounds related to this compound have been used to create fluorescent molecular probes. Diwu et al. (1997) developed fluorescent solvatochromic dyes with strong solvent-dependent fluorescence, useful in biological studies Diwu, Lu, Zhang, Klaubert, & Haugland, 1997.
Propiedades
IUPAC Name |
4-(dimethylamino)-2-(4-methoxyphenyl)sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-18(2)14-8-9-17-15(13(14)10-16)20-12-6-4-11(19-3)5-7-12/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYMQHAGYPABSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)SC2=CC=C(C=C2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2416045.png)


![1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2416051.png)

![N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2416053.png)


![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2416058.png)


![7-(2,4-dimethylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2416065.png)


